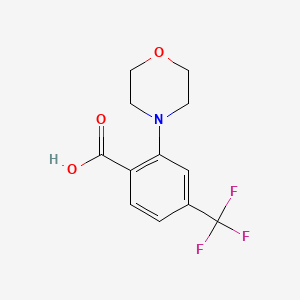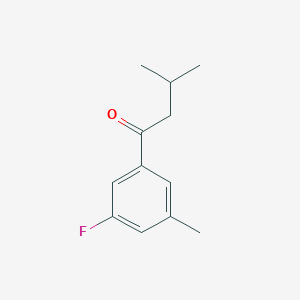![molecular formula C13H17BrFN B7937913 N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7937913.png)
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a propylamine group, with a 3-bromo-5-fluorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the Propylamine Group: The propylamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 3-bromo-5-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the cyclopropane amine reacts with a 3-bromo-5-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the amine group.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of receptor binding and signal transduction pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets might make it useful in the development of drugs for treating various diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.
作用機序
The mechanism by which N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to a receptor or enzyme, altering its activity. The cyclopropane ring and the phenyl substituents could play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- N-[(3-chloro-5-fluorophenyl)methyl]-N-propylcyclopropanamine
- N-[(3-bromo-5-methylphenyl)methyl]-N-propylcyclopropanamine
- N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclopropanamine
Uniqueness
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is unique due to the specific combination of a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination may offer distinct advantages in terms of binding affinity and specificity in biological systems, as well as unique reactivity patterns in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAUSFTUFXXHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B7937895.png)

amine](/img/structure/B7937904.png)
amine](/img/structure/B7937909.png)
![N-[(3-bromo-5-fluorophenyl)methyl]-N-ethylcyclohexanamine](/img/structure/B7937912.png)



